N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of 5-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This intermediate is synthesized through the reaction of 5-chloro-2-aminobenzothiazole with appropriate reagents.
Acetylation: The amine group of the intermediate is then acetylated using phenylacetyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is compared with other similar compounds, such as:
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-12(17)7-8-13-15(10)19-16(21-13)18-14(20)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGJBVDCGOKEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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